(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole
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Overview
Description
(3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of hexahydrocyclopenta[c]pyrroles This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the following steps:
Formation of the Hexahydrocyclopenta[c]pyrrole Ring: This can be achieved through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pyrroles with various functional groups.
Scientific Research Applications
(3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate .
- (3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride .
Uniqueness
(3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the hydroxy and carboxylate groups offer sites for further chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
DIDQRACXWWEPDZ-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)O |
Origin of Product |
United States |
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